2-Amino-3-(trifluoromethyl)pyridine-4-methanol
Overview
Description
2-Amino-3-(trifluoromethyl)pyridine-4-methanol, commonly referred to as 2-amino-3-trifluoromethylpyridine-4-methanol or ATMP, is an organic compound with a variety of applications in the fields of chemistry, biochemistry, and pharmacology. ATMP is a colorless, water-soluble compound that is used as a reagent in the synthesis of pharmaceuticals, as a ligand in organometallic complexes, and as a catalyst in organic reactions. ATMP has also been used as a stabilizer in the production of polymers and as a chelating agent in the synthesis of organometallic complexes.
Scientific Research Applications
Chemical Synthesis and Reactivity
- Formation of Heterocyclic Compounds : Research by Sokolov and Aksinenko (2010) explored reactions of related compounds, leading to the formation of various acyclic and heterocyclic derivatives, including trifluoromethyl-containing N-substituted 2-aminopyridine derivatives. These compounds have potential applications in developing new pharmaceuticals and materials due to their unique chemical properties (Sokolov & Aksinenko, 2010).
Anticancer Agents
- Synthesis of Biologically Active Compounds : A study by Hafez and El-Gazzar (2020) synthesized a novel series of pyridine derivatives with potential anticancer activity. The synthesis involved key intermediates that could serve as a foundation for further research in anticancer drug development (Hafez & El-Gazzar, 2020).
Coordination Chemistry
- Development of Copper(II) Complexes : Research conducted by Bazhina et al. (2019) described the synthesis of unusual polynuclear Copper(II) complexes using Schiff-base ligands containing pyridyl and 1,2,4-triazolyl rings. These complexes have implications for understanding the magnetic and structural properties of metal-organic frameworks and could lead to applications in catalysis, magnetic materials, and sensing (Bazhina et al., 2019).
Catalysis
- Catalytic Reduction of CO2 to Methanol : A study by Cole et al. (2015) investigated the catalytic abilities of substituted pyridiniums for the electrochemical reduction of carbon dioxide to methanol. This research is crucial for developing sustainable methods for CO2 conversion, addressing climate change and energy storage issues (Cole et al., 2015).
Material Science
- Synthesis of Coordination Polymers : The work by Hsu et al. (2016) presented the synthesis of coordination polymers supported by dinitrogen using aminomethylpyridine. These findings contribute to the field of material science, particularly in the development of novel materials with potential applications in gas storage, separation technologies, and catalysis (Hsu et al., 2016).
properties
IUPAC Name |
[2-amino-3-(trifluoromethyl)pyridin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)5-4(3-13)1-2-12-6(5)11/h1-2,13H,3H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFFUPJXFZDSBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(trifluoromethyl)pyridine-4-methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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